2-Hex-1-ynyl-nicotinonitrile
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Overview
Description
2-Hex-1-ynyl-nicotinonitrile is an organic compound with the molecular formula C12H12N2 It consists of a nicotinonitrile core with a hex-1-ynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hex-1-ynyl-nicotinonitrile can be synthesized through a multi-step process involving the reaction of nicotinonitrile with hex-1-yne. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where nicotinonitrile is reacted with hex-1-yne in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and yields the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Hex-1-ynyl-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The hex-1-ynyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and diisobutylaluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hex-1-ynyl group.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Hex-1-ynyl-nicotinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hex-1-ynyl-nicotinonitrile and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit key enzymes or receptors involved in cancer cell proliferation . Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα), suggesting that the compound disrupts key cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile (Pyridine-3-carbonitrile): A simpler analog with a pyridine ring and a nitrile group.
2-Hex-1-ynyl-pyridine: Similar structure but lacks the nitrile group.
Uniqueness
2-Hex-1-ynyl-nicotinonitrile is unique due to the presence of both the hex-1-ynyl and nicotinonitrile moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
118159-95-8 |
---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-hex-1-ynylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H12N2/c1-2-3-4-5-8-12-11(10-13)7-6-9-14-12/h6-7,9H,2-4H2,1H3 |
InChI Key |
ICYHPOWJSIBFKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=C(C=CC=N1)C#N |
Synonyms |
2-Hex-1-ynyl-nicotinonitrile |
Origin of Product |
United States |
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